4-Isopropyl-2-(tributylstannyl)thiazole
Overview
Description
“4-Isopropyl-2-(tributylstannyl)thiazole” is a chemical compound with the empirical formula C15H29NSSn . It is a solid substance . The compound is part of the thiazole family, which are important heterocyclics exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, is a topic of ongoing research . Thiazoles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C15H29NSSn), molecular weight (374.17), and its solid form . More detailed properties may be available from specialized chemical databases or suppliers .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-Isopropyl-2-(tributylstannyl)thiazole” include acute toxicity (oral and dermal), aquatic toxicity (acute and chronic), eye irritation, reproductive toxicity, skin irritation, and specific target organ toxicity (repeated exposure) . It is classified as a combustible, acute toxic category 3, and toxic compound causing chronic effects .
Future Directions
Properties
IUPAC Name |
tributyl-(4-propan-2-yl-1,3-thiazol-2-yl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NS.3C4H9.Sn/c1-5(2)6-3-8-4-7-6;3*1-3-4-2;/h3,5H,1-2H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWQKAQQDSQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NSSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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